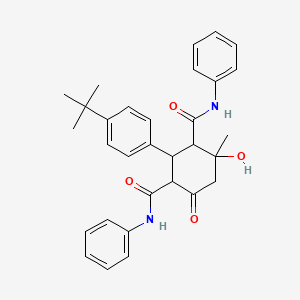![molecular formula C13H11FN6OS3 B11051099 N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide](/img/structure/B11051099.png)
N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-{5-[(4-FLUOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE is a complex organic compound that features a combination of fluorobenzyl, thiadiazole, and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{5-[(4-FLUOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE typically involves multiple steps:
Formation of the Thiadiazole Ring: This step involves the reaction of appropriate precursors under conditions that promote the formation of the 1,3,4-thiadiazole ring.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions.
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the 1,2,3-triazole ring.
Coupling Reactions: The final step involves coupling the thiadiazole and triazole moieties under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N~1~-{5-[(4-FLUOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl and thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
N~1~-{5-[(4-FLUOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Materials Science: The compound’s unique properties make it a candidate for the development of new materials with specific functionalities.
Industrial Applications: It is explored for use in various industrial processes, including catalysis and the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N1-{5-[(4-FLUOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)-propanamide
- N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide
Uniqueness
N~1~-{5-[(4-FLUOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE is unique due to its combination of fluorobenzyl, thiadiazole, and triazole moieties. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C13H11FN6OS3 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(2H-triazol-4-ylsulfanyl)acetamide |
InChI |
InChI=1S/C13H11FN6OS3/c14-9-3-1-8(2-4-9)6-23-13-19-18-12(24-13)16-10(21)7-22-11-5-15-20-17-11/h1-5H,6-7H2,(H,15,17,20)(H,16,18,21) |
InChI Key |
OPQLPAUYIPDVFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)CSC3=NNN=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-iodobenzamide](/img/structure/B11051026.png)
![1-amino-3,7,7,8a-tetramethyl-5-thioxohexahydroimidazo[1,2-c]pyrimidin-2(3H)-one](/img/structure/B11051029.png)
![2-(chloromethyl)-5-[(4-methylphenyl)amino]-3-(2-methylpropyl)-3H-anthra[1,2-d]imidazole-6,11-dione](/img/structure/B11051031.png)

![1-(4-Fluorophenyl)-3-[4-(phenylacetyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11051052.png)
![4-chloro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B11051056.png)
![6-amino-1-hydroxy-1-(4-methoxyphenyl)-3,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitrile](/img/structure/B11051059.png)
![2-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]benzamide](/img/structure/B11051060.png)
![2-[(3-Hydroxypropyl)amino]-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile](/img/structure/B11051062.png)
![9-chloro-3-methyl-8-(piperidin-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11051064.png)
![N-{4-[(2-chlorobenzyl)oxy]phenyl}-4-(trifluoromethyl)benzamide](/img/structure/B11051082.png)
![4,6-dimethyl-N~3~-[(E)-(4-methylphenyl)methylidene]thieno[2,3-b]pyridine-2,3-diamine](/img/structure/B11051084.png)
![3-(2,4-Dichlorophenyl)-6-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051085.png)
![1-[2-(Butane-1-sulfonyl)ethyl]pyridine-2-thione](/img/structure/B11051088.png)
